3-[(4-Methoxy-phenyl)-methyl-amino]-propionic acid
Description
3-[(4-Methoxy-phenyl)-methyl-amino]-propionic acid is an organic compound that features a methoxyphenyl group attached to a propionic acid backbone through a methylamino linkage
Properties
IUPAC Name |
3-(4-methoxy-N-methylanilino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-12(8-7-11(13)14)9-3-5-10(15-2)6-4-9/h3-6H,7-8H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGRVMLHHRFSLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(=O)O)C1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methoxy-phenyl)-methyl-amino]-propionic acid typically involves a multi-step process:
Starting Material Preparation: The synthesis begins with the preparation of 4-methoxybenzaldehyde.
Formation of Intermediate: The 4-methoxybenzaldehyde undergoes a reductive amination with methylamine to form 4-methoxybenzylamine.
Final Product Formation: The 4-methoxybenzylamine is then reacted with acrylonitrile under basic conditions to form the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and automated purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Methoxy-phenyl)-methyl-amino]-propionic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: 4-Hydroxybenzylamine derivatives.
Reduction: 3-[(4-Methoxy-phenyl)-methyl-amino]-propanol.
Substitution: Various substituted benzylamine derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(4-Methoxy-phenyl)-methyl-amino]-propionic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural similarity to certain neurotransmitters.
Medicine: Explored for its potential therapeutic effects, particularly in the development of novel analgesics and anti-inflammatory agents.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 3-[(4-Methoxy-phenyl)-methyl-amino]-propionic acid involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors involved in neurotransmission or inflammation pathways.
Pathways Involved: The compound could modulate signaling pathways by binding to receptor sites or inhibiting enzyme activity, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylacetic acid: Similar structure but lacks the methylamino linkage.
3-[(4-Hydroxy-phenyl)-methyl-amino]-propionic acid: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
3-[(4-Methoxy-phenyl)-methyl-amino]-propionic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in research and industry.
Biological Activity
3-[(4-Methoxy-phenyl)-methyl-amino]-propionic acid (often abbreviated as 4-MPMA) is a compound of increasing interest in the field of neurochemistry due to its potential biological activities. This article delves into the compound's structure, synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
4-MPMA is characterized by its unique molecular structure, which includes a propionic acid backbone, a methoxy group at the para position of the phenyl ring, and a methylamino group. Its molecular formula is , with a molecular weight of approximately 209.25 g/mol. The presence of these functional groups contributes to its reactivity and potential biological interactions.
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 209.25 g/mol |
| Functional Groups | Propionic acid, methoxy, methylamino |
Synthesis
The synthesis of 4-MPMA typically involves several organic reactions, including amination and esterification processes. These methods allow for the modification of the compound for various applications in pharmaceuticals and biochemistry. The versatility in its synthesis highlights the potential for creating derivatives with enhanced biological activities.
Neurochemical Effects
Research has indicated that 4-MPMA exhibits significant neuroactive properties, particularly in modulating neurotransmitter systems. Preliminary studies suggest its potential role in influencing mood and cognitive functions, making it a candidate for therapeutic applications in treating mental health disorders such as depression and anxiety .
The compound's ability to interact with specific receptors or enzymes is crucial for its biological activity. For instance, studies have shown that it may modulate neurotransmitter release or receptor activity, which could lead to novel therapeutic strategies targeting neurodegenerative diseases .
Case Studies and Research Findings
- Amyloid Fibril Formation Inhibition : A study demonstrated that incorporating a β-amino acid moiety into amyloidogenic peptide sequences could inhibit amyloid fibril formation completely. This suggests that modifications similar to those found in 4-MPMA may influence protein aggregation processes associated with neurodegenerative diseases .
- Acetylcholinesterase Inhibition : In vitro evaluations revealed that compounds structurally related to 4-MPMA showed promising acetylcholinesterase (AChE) inhibition, which is vital for treating Alzheimer's disease (AD). These compounds also exhibited antioxidant properties, indicating their multifunctional potential against neurodegeneration .
- Neurotoxicity Studies : Compounds derived from 4-MPMA were tested for neurotoxicity against various cell lines (e.g., SH-SY5Y). Results indicated low neurotoxicity levels while demonstrating protective effects against oxidative stress induced by H2O2 .
Future Directions
Given its promising biological activities, further studies are warranted to elucidate the precise mechanisms through which 4-MPMA exerts its effects. Continued exploration may lead to the development of new therapeutic agents targeting various neurological disorders.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
